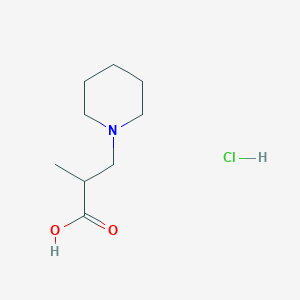
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride typically involves the reaction of 2-methyl-3-piperidin-1-ylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
化学反应分析
Types of Reactions
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
科学研究应用
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-piperidin-1-ylpropanoic acid
- 3-Piperidin-1-ylpropanoic acid hydrochloride
- 2-Methyl-3-piperidin-1-ylpropanoic acid methyl ester
Uniqueness
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
生物活性
2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a synthetic compound that has garnered attention in biochemical research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its piperidine structure, which is known for enhancing the bioavailability and pharmacological properties of compounds. The chemical formula is C₉H₁₈ClN₃O₂, and it is often used in proteomics and biochemical assays due to its effective interaction with various biological targets .
The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. Research indicates that it may interact with neurotransmitter receptors and enzymes, influencing cellular signaling pathways. This interaction can lead to various physiological effects, including modulation of pain perception and potential neuroprotective effects .
Biological Activity Overview
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, related compounds showed minimum inhibitory concentration (MIC) values against various bacterial strains, indicating potential for development as antimicrobial agents .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .
Antimicrobial Activity
A study conducted on various piperidine derivatives demonstrated that certain structural modifications could enhance antibacterial efficacy. The study reported MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar or enhanced activity due to its structural characteristics .
Neuroprotective Studies
In a separate investigation, a related compound was shown to protect neuronal cells from oxidative stress-induced damage in vitro. This study highlights the potential application of this compound in treating neurodegenerative disorders by mitigating oxidative stress responses .
Research Findings Summary Table
属性
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)7-10-5-3-2-4-6-10;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNWDHCCPBNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














